![molecular formula C23H23N5O3 B2636282 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1251618-99-1](/img/structure/B2636282.png)
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . This reaction is highly selective, efficient, and versatile, making it a popular choice for the synthesis of a wide range of triazole compounds .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure allows for a high degree of variability in the substituents attached to the ring, leading to a wide range of potential compounds with different properties .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the nitrogen atoms . They can also participate in cycloaddition reactions with alkynes to form larger ring structures .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds with good thermal and chemical stability . Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .Scientific Research Applications
- Energetic materials are crucial for various applications, including propellants, explosives, and pyrotechnics. Researchers have investigated the energetic properties of this compound, particularly its thermal behavior and decomposition mechanisms . Understanding its stability and energy release characteristics can inform the development of safer and more efficient propellants.
- Some derivatives of [1,2,4]triazolo compounds exhibit DNA intercalation activities, making them potential candidates for anticancer therapies. While specific studies on this compound are limited, similar [1,2,4]triazolo derivatives have been designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Further investigations could explore its potential as an anticancer agent.
- The compound’s thermostability is a critical factor in energetic materials. Researchers have designed and synthesized derivatives based on a fused-triazole backbone, including [1,2,4]triazolo [4,3-b] [1,2,4]triazole. These compounds exhibit superior properties, and their thermostability contributes to their potential use in energetic formulations .
Energetic Materials and Propellants
DNA Intercalation Activities as Anticancer Agents
Thermostable Energetic Materials
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-4-6-17(7-5-15)13-24-22(29)14-27-23(30)28-16(2)25-20(12-21(28)26-27)18-8-10-19(31-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIMSNNIFBSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide |
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